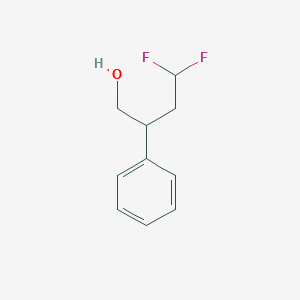

4,4-Difluoro-2-phenylbutan-1-ol

Description

Properties

IUPAC Name |

4,4-difluoro-2-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c11-10(12)6-9(7-13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPPKSBVKMONGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-phenylbutan-1-ol typically involves the fluorination of appropriate precursors. One common method includes the reaction of 4,4-difluorobutan-2-one with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: 4,4-Difluoro-2-phenylbutan-2-one.

Reduction: 4,4-Difluoro-2-phenylbutane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4-Difluoro-2-phenylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4,4-Difluoro-1-phenyl-1,3-butanedione

- 4,4-Difluoro-2-phenylbutane

- 4,4-Difluorobutan-2-one

Uniqueness

4,4-Difluoro-2-phenylbutan-1-ol is unique due to its specific structural features, including the position of the fluorine atoms and the phenyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

4,4-Difluoro-2-phenylbutan-1-ol is a fluorinated organic compound with the molecular formula C10H12F2O. Its structure features two fluorine atoms attached to the fourth carbon of a butanol chain and a phenyl group on the second carbon. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and can improve binding affinity to biological targets.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

Case Study 1: Antimicrobial Activity Assessment

A study aimed at evaluating the antimicrobial properties of various fluorinated compounds included this compound. The results indicated that while it did not outperform established antibiotics, it showed moderate activity against certain strains of bacteria, with an IC50 value indicating effective concentration levels.

| Compound | IC50 (µM) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Control Antibiotic | 10 | Staphylococcus aureus |

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on anti-inflammatory properties, researchers treated murine macrophages with varying concentrations of this compound. The findings suggested a dose-dependent reduction in pro-inflammatory cytokines.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 100 | 50 |

| 10 | 80 | 40 |

| 50 | 60 | 30 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of fluorinated precursors with phenylmagnesium bromide followed by reduction processes. This method allows for the efficient introduction of fluorine atoms into organic molecules.

The compound exhibits interesting chemical reactivity due to the presence of both hydroxyl and fluorine groups. It can undergo:

- Oxidation : The hydroxyl group can be oxidized to form ketones.

- Reduction : The compound can be reduced to yield alkanes.

Comparison with Related Compounds

Comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound | Structure Features | Notable Activity |

|---|---|---|

| This compound | Two F atoms, phenyl group | Moderate antimicrobial |

| 4,4-Difluoro-1-phenybutane | Lacks hydroxyl group | Limited biological data |

| 4,4-Difluorobutanone | Ketone functional group | Higher reactivity |

Q & A

Q. What are the established synthetic routes for 4,4-Difluoro-2-phenylbutan-1-ol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a precursor alcohol. A common approach uses diethylaminosulfur trifluoride (DAST) in inert solvents like dichloromethane at low temperatures (-20°C to 0°C) to minimize side reactions . Yield optimization requires:

- Precise stoichiometry : Excess DAST may lead to over-fluorination.

- Temperature control : Higher temperatures promote decomposition; use ice baths or cryogenic setups.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials and byproducts.

Typical yields range from 55–65%, but reproducibility depends on reagent purity and moisture exclusion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Confirms fluorination (δ -120 to -140 ppm for CF₂ groups) and distinguishes between geminal vs. vicinal fluorine atoms .

- ¹H NMR : Identifies phenyl protons (δ 7.2–7.5 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad, exchangeable).

- IR Spectroscopy : Detects O-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (m/z ~184) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated alcohol syntheses?

- Methodological Answer : Discrepancies often arise from:

- Starting material purity : Trace moisture or impurities in precursors (e.g., 2-phenylbutan-1-ol) reduce effective fluorination. Use Karl Fischer titration for moisture analysis .

- Reaction monitoring : Employ TLC or in-situ ¹⁹F NMR to track progress and terminate reactions before side-product formation .

- Replicate studies : Conduct triplicate experiments under inert atmospheres (argon/glovebox) to assess reproducibility .

Document all variables (solvent batch, DAST age, humidity) to identify yield-limiting factors.

Q. What strategies minimize byproduct formation during nucleophilic substitutions involving this compound?

- Methodological Answer : Key approaches include:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity while stabilizing transition states.

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Temperature modulation : Lower temperatures (0–25°C) reduce elimination pathways (e.g., formation of alkenes).

Byproducts like 4,4-difluoro-2-phenylbutan-1-one (via oxidation) can be suppressed by adding radical scavengers (e.g., BHT) .

Q. How does the electronic influence of fluorine atoms impact the reactivity of this compound in comparison to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity alters electronic properties:

- Hydroxyl group acidity : The O-H bond is more acidic (pKa ~12–13) compared to non-fluorinated analogs (pKa ~15–16) due to electron-withdrawing effects, facilitating deprotonation in basic conditions .

- Nucleophilic substitution : Fluorine stabilizes adjacent carbocations, enhancing SN1 reactivity. For SN2, steric hindrance from phenyl and CF₂ groups may slow kinetics .

Comparative studies with 2-phenylbutan-1-ol show 10–20x faster oxidation rates for the fluorinated derivative under identical conditions .

Key Considerations for Experimental Design

- Risk Assessment : Fluorinating agents (DAST) are corrosive and moisture-sensitive. Use Schlenk lines or gloveboxes for handling .

- Contamination Checks : Monitor for residual solvents (GC-MS) and fluorine-containing byproducts (ion chromatography) .

- Biological Activity Screening : Use in-vitro assays (e.g., enzyme inhibition) to explore interactions with targets like cytochrome P450, leveraging fluorinated analogs’ enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.